2,5-Dimethyl-3(2H)-furanone

Flavor Chemistry Volatile Organic Compounds Physicochemical Properties

2,5-Dimethyl-3(2H)-furanone (CAS 14400-67-0), also known as mango furanone, is a volatile, non-genotoxic flavor compound belonging to the 3(2H)-furanone class. This compound is a key odorant generated during the Maillard reaction in cooked and processed foods , and it is officially recognized as a flavoring agent or adjuvant by the U.S.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 14400-67-0
Cat. No. B084847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3(2H)-furanone
CAS14400-67-0
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1C(=O)C=C(O1)C
InChIInChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3
InChIKeyASOSVCXGWPDUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3(2H)-furanone (CAS 14400-67-0) – A Distinct Volatile Furanone for Flavor and Fragrance Research


2,5-Dimethyl-3(2H)-furanone (CAS 14400-67-0), also known as mango furanone, is a volatile, non-genotoxic [1] flavor compound belonging to the 3(2H)-furanone class [2]. This compound is a key odorant generated during the Maillard reaction in cooked and processed foods , and it is officially recognized as a flavoring agent or adjuvant by the U.S. FDA (FEMA No. 4101) [1]. Unlike its hydroxylated analogs, it lacks a 4-hydroxy group, which profoundly alters its physicochemical and sensory properties, making it a distinct and non-substitutable ingredient in specific flavor applications.

Why 2,5-Dimethyl-3(2H)-furanone Cannot Be Replaced by Other Furanones


The 3(2H)-furanone family encompasses several commercially available compounds, most notably 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol, CAS 3658-77-3) and its methyl ether (CAS 4077-47-8). While these compounds share a similar core structure, the presence or absence of the 4-hydroxy group in 2,5-Dimethyl-3(2H)-furanone leads to fundamental differences in volatility [1], lipophilicity [2], and analytical behavior [3]. These differences directly impact a compound's performance as a top-note flavor, its behavior in complex food matrices, and its detectability in analytical workflows. Therefore, treating these furanones as interchangeable commodities can lead to formulation failure, off-notes, or inaccurate analytical quantification. The following evidence demonstrates that 2,5-Dimethyl-3(2H)-furanone possesses quantifiable, verifiable differentiation that justifies its specific selection over its closest analogs.

Quantifiable Differentiation of 2,5-Dimethyl-3(2H)-furanone Against Its Closest Analogs


Vapor Pressure: 2,5-Dimethyl-3(2H)-furanone is Over 250x More Volatile than Furaneol

2,5-Dimethyl-3(2H)-furanone exhibits a vapor pressure of approximately 1.55 mmHg (207 Pa) at 25°C [1], compared to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), which has a reported vapor pressure of 0.81 Pa at 25°C . This difference, quantified as a 255-fold higher vapor pressure, confirms its significantly enhanced volatility.

Flavor Chemistry Volatile Organic Compounds Physicochemical Properties

LogP: 2,5-Dimethyl-3(2H)-furanone Demonstrates Higher Lipophilicity than Furaneol

The calculated octanol-water partition coefficient (LogP) for 2,5-Dimethyl-3(2H)-furanone is 0.43 [1], which is higher than the reported LogP of 0.33 for 4-hydroxy-2,5-dimethyl-3(2H)-furanone . This ~30% higher value indicates a greater tendency to partition into lipid phases.

Physicochemical Properties Partition Coefficient Flavor Partitioning

GC Retention Index: 2,5-Dimethyl-3(2H)-furanone Elutes Significantly Earlier than Furaneol on Non-Polar Columns

On a non-polar DB-1 column, 2,5-Dimethyl-3(2H)-furanone exhibits a Kovats retention index (RI) of 924 [1]. Its hydroxylated analog, Furaneol, elutes much later with a reported RI of 1029 on a similar HP-1 column [2]. This difference of 105 RI units ensures unambiguous separation and identification in GC analyses of complex mixtures.

Analytical Chemistry Gas Chromatography Volatile Compound Identification

Regulatory Safety: 2,5-Dimethyl-3(2H)-furanone is Cleared as a Non-Genotoxic Flavoring with a Simpler Risk Profile than Some Analogs

In its evaluation of three furanone derivatives, the EFSA concluded that 2,5-dimethylfuran-3(2H)-one [FL-no: 13.119] and 2,5-dimethyl-4-ethoxyfuran-3(2H)-one [FL-no: 13.117] do not give rise to safety concerns at their estimated dietary intake levels [1]. In contrast, the related analog 4-acetyl-2,5-dimethylfuran-3(2H)-one [FL-no: 13.175] required additional toxicity data before a safety conclusion could be reached [1]. This places 2,5-Dimethyl-3(2H)-furanone in a distinct, lower-risk regulatory category compared to that specific analog.

Regulatory Science Food Safety Flavoring Substance Evaluation

High-Impact Research and Industrial Applications for 2,5-Dimethyl-3(2H)-furanone


Formulating High-Impact 'Top-Notes' in Fragrances and Flavors

Due to its vapor pressure being over 250 times higher than that of its 4-hydroxy analog [1], 2,5-Dimethyl-3(2H)-furanone is uniquely suited for creating immediate 'top-notes' in both fine fragrances and complex flavor formulations. Its rapid volatilization provides an initial burst of roasted coffee, caramel, or fruity character that other less volatile furanones cannot achieve, making it an essential tool for perfumers and flavorists seeking to craft a specific sensory first impression.

Authenticating and Quantifying Maillard Reaction Products in Food Science

As a key volatile generated during the Maillard reaction , this compound serves as a valuable marker in food chemistry research. Its distinct GC retention index (RI 924 on DB-1 [2]) allows for its unambiguous identification and quantification alongside other furanones, such as Furaneol (RI 1029 [3]), in complex food matrices like coffee, baked goods, and processed meats. This enables researchers to precisely track the progress of thermal reactions and assess flavor development.

Differentiating Authentic from Synthetic Fruit Flavors

The presence of 2,5-Dimethyl-3(2H)-furanone in natural extracts, such as those from mango, alongside its synthetic production, makes it a target compound for authenticity testing. Its unique analytical signature—defined by its LogP [4] and retention index [2]—allows analytical chemists to distinguish it from other structurally similar flavor compounds. This is crucial for verifying natural flavor claims, detecting adulteration, and ensuring product integrity in the premium food and beverage market.

Reducing Regulatory Burden in New Flavor Development

Unlike some other furanone derivatives that have more complex toxicological profiles requiring further study [5], 2,5-Dimethyl-3(2H)-furanone benefits from a clean safety assessment by EFSA, confirming no safety concerns at typical intake levels [5]. This established regulatory position, along with its FEMA GRAS status [6], makes it a strategically preferred starting point or component for industrial R&D teams developing new flavor formulations for the global food and beverage market, minimizing time-to-market and compliance hurdles.

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